Vitexin 4''-O-glucoside

Vue d'ensemble

Description

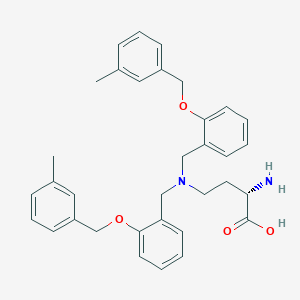

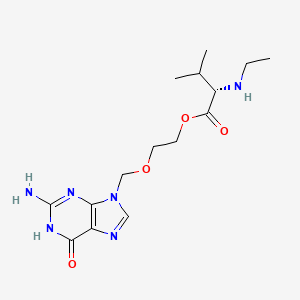

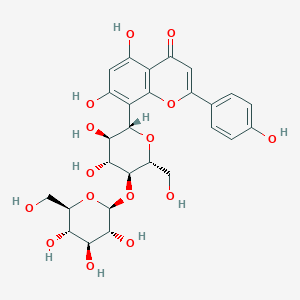

Vitexin 4’'-O-glucoside is a flavonoid glycoside and a major component of C. pinnatifida . It is commonly found in Crataegus pinnatifida, Grataegus pinnatifida, and Passiflora incarnata . It has a molecular weight of 594.5 and a formula of C27H30O15 .

Synthesis Analysis

The enzymatic synthesis of vitexin glycosides has been reported . Solvent-stable β-fructosidase was used to glycosylate vitexin in organic solvents . The β-fructosidase showed high activity and stability in 30–80% (v/v) ethyl acetate with 90–99% yields of vitexin glycosides .

Molecular Structure Analysis

The molecular structure of Vitexin 4’'-O-glucoside is C33H40O19 . The exact mass is 740.22 .

Chemical Reactions Analysis

The glycosylation of vitexin has been achieved using glycosyltransferases and glycosidases . The glycosyltransferase (BtGT_16345) from Bacillus thuringiensis showed glycosylation activity, catalyzing the conversion of vitexin-4’-O-β-glucoside .

Physical And Chemical Properties Analysis

Vitexin 4’'-O-glucoside has a molecular weight of 594.52 . It has a CAS Number of 178468-00-3 .

Applications De Recherche Scientifique

Encapsulation in Chitosan Nanoparticles

Vitexin is a natural bioactive compound with many functional properties. However, its poor water solubility and dispersion stability and short half-life limit its practical applications for targeting specific sites . Encapsulation of vitexin in chitosan nanoparticles via an oil-in-water emulsion followed by ionic gelation using pentasodium triphosphate overcomes these limitations . The vitexin-loaded chitosan nanoparticles showed antioxidant and lipid oxidation retardation activities that increased as a function of loading capacity .

Improved Dispersion Stability in Water

Encapsulation of vitexin into chitosan nanoparticles could improve its dispersion stability in water . This could potentially increase the effectiveness of vitexin in various applications where water solubility is a key factor.

Enhanced Bioaccessibility

The in vitro simulated gastrointestinal (GI) digestion confirms the enhanced bioaccessibility of vitexin after loading into chitosan nanoparticles . This suggests that vitexin-loaded chitosan nanoparticles are stable in acidic and neutral pH media, and the loaded vitexin can potentially withstand the harsh gastrointestinal (GI) environment .

Enzymatic Synthesis of Novel Vitexin Glucosides

To resolve the limitation of poor solubility of vitexin, enzymatic synthesis of novel vitexin glucosides has been explored . Two glycoside hydrolases (GHs) and four glycosyltransferases (GTs) were assayed for glycosylation activity toward vitexin . The results showed that Bt GT_16345 from the Bacillus thuringiensis GA A07 strain possessed the highest glycosylation activity, catalyzing the conversion of vitexin into new compounds, vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside . These new compounds showed greater aqueous solubility than vitexin .

Wide Range of Pharmaceutical Activities

Vitexin exhibits a wide range of pharmaceutical activities . It has been found to have anti-oxidant , anti-cancer , anti-diabetes , and neuroprotective effects. Its therapeutic effects are linked to several bodily systems, such as the central nervous system, cardiovascular system, and endocrine system .

Potential for Pharmacological Usage

Based on the multiple bioactivities of vitexin, the two highly soluble vitexin derivatives might have high potential for pharmacological usage in the future .

Mécanisme D'action

Safety and Hazards

Vitexin 4’'-O-glucoside may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Orientations Futures

Propriétés

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUKTASTPEKBX-LXXMDOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718309 | |

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitexin-4''-o-glucoside | |

CAS RN |

178468-00-3 | |

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)

![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)